molecular formula C16H21ClN2O2 B13871482 7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione

7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione

Cat. No.: B13871482
M. Wt: 308.80 g/mol
InChI Key: DHLUNHRJNTUEMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione typically involves the reaction of isopropenylmagnesium bromide with 4-bromo-3-nitrotoluene under Bartoli reaction conditions in tetrahydrofuran (THF) at -40°C. This reaction yields 2,4-dimethyl-7-bromoindole, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis of indole derivatives generally involves similar reaction conditions and reagents, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents onto the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Mechanism of Action

The mechanism of action of 7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione is unique due to its specific chemical structure and potential biological activities. Its indole backbone and specific substituents contribute to its distinct properties and applications in scientific research.

Properties

Molecular Formula

C16H21ClN2O2

Molecular Weight

308.80 g/mol

IUPAC Name

7-chloro-4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione

InChI

InChI=1S/C16H21ClN2O2/c1-3-8-19(9-4-2)10-7-11-5-6-12(17)14-13(11)15(20)16(21)18-14/h5-6H,3-4,7-10H2,1-2H3,(H,18,20,21)

InChI Key

DHLUNHRJNTUEMS-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCC1=C2C(=C(C=C1)Cl)NC(=O)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.